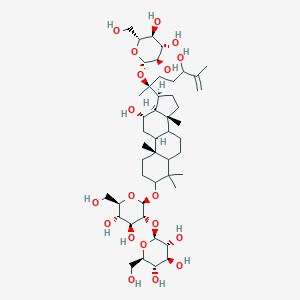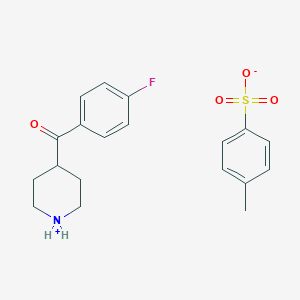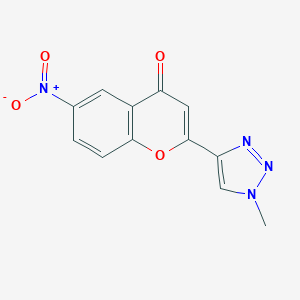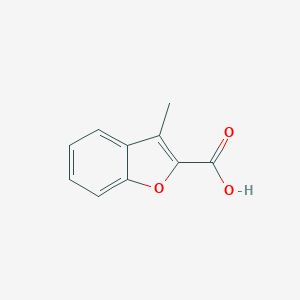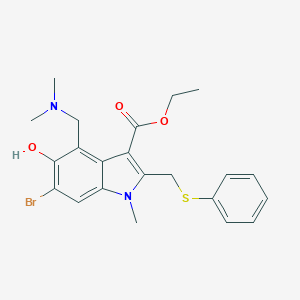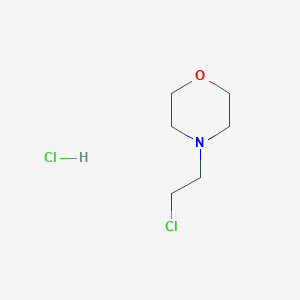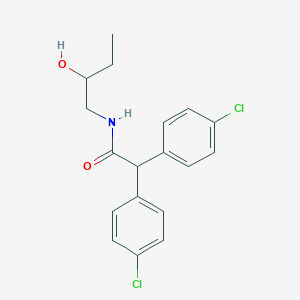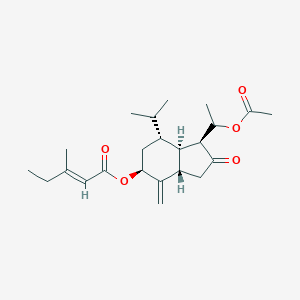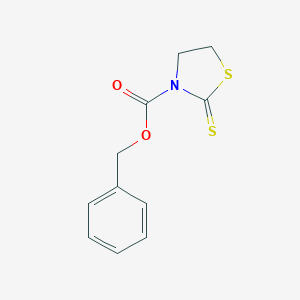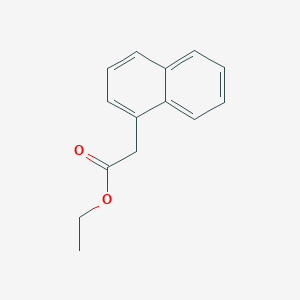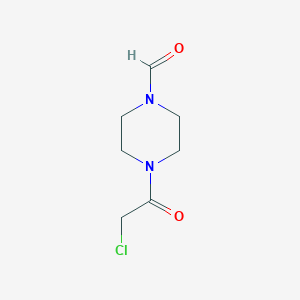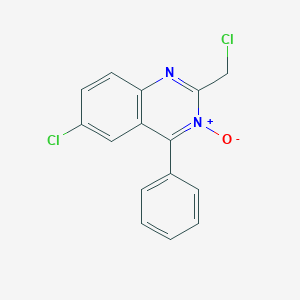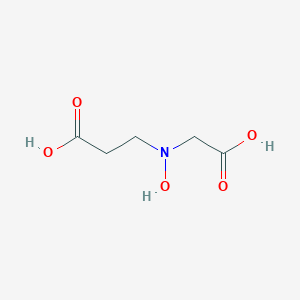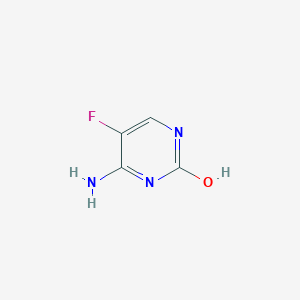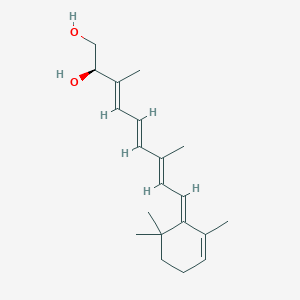
14-Hydroxy-4,14-retro-retinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Hydroxy-4,14-retro-retinol, also known as 14-HRR, is a synthetic retinoid that has gained attention in recent years due to its potential therapeutic applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to play a crucial role in various biological processes. The synthesis of 14-HRR was first reported in 2004, and since then, several studies have been conducted to investigate its properties and potential applications.
作用机制
The mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood. However, it is believed to act through the retinoic acid receptor (RAR) pathway. RARs are nuclear receptors that bind to retinoids and regulate gene expression. 14-Hydroxy-4,14-retro-retinol has been shown to activate RARs, leading to the upregulation of various genes involved in cell differentiation and apoptosis.
生化和生理效应
The biochemical and physiological effects of 14-Hydroxy-4,14-retro-retinol are diverse. It has been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of using 14-Hydroxy-4,14-retro-retinol in lab experiments is its ability to induce cell differentiation and inhibit cell proliferation. This makes it a useful tool in studying the mechanisms of cancer development and progression. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
However, there are also limitations to using 14-Hydroxy-4,14-retro-retinol in lab experiments. One limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood, which could complicate its use in certain experiments.
未来方向
There are several future directions for research on 14-Hydroxy-4,14-retro-retinol. One area of interest is its potential use in cancer therapy. Several studies have shown that 14-Hydroxy-4,14-retro-retinol has anti-tumor activity in various cancer cell lines. However, more research is needed to determine its efficacy in vivo and its potential side effects.
Another area of interest is its potential use in the treatment of autoimmune diseases. 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system by regulating the production of cytokines and chemokines. This could have implications in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, 14-Hydroxy-4,14-retro-retinol is a synthetic retinoid that has potential applications in scientific research. Its ability to induce cell differentiation, inhibit cell proliferation, and modulate the immune system make it a useful tool in studying various biological processes. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 14-Hydroxy-4,14-retro-retinol involves a multistep process that starts with the conversion of vitamin A to retinaldehyde. Retinaldehyde is then subjected to a series of chemical reactions that involve oxidation, reduction, and cyclization to yield 14-Hydroxy-4,14-retro-retinol. The synthesis of 14-Hydroxy-4,14-retro-retinol is a complex process that requires expertise in organic chemistry.
科学研究应用
The potential applications of 14-Hydroxy-4,14-retro-retinol in scientific research are vast. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. 14-Hydroxy-4,14-retro-retinol has also been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
属性
CAS 编号 |
139257-77-5 |
|---|---|
产品名称 |
14-Hydroxy-4,14-retro-retinol |
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1 |
InChI 键 |
PCRZONNRANOQPA-ZVSDKSQSSA-N |
手性 SMILES |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
规范 SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
同义词 |
14-HRR 14-hydroxy-4,14-retro-retinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



